molecular formula C31H47NO2 B14362628 Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate CAS No. 92449-87-1

Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate

Katalognummer: B14362628
CAS-Nummer: 92449-87-1
Molekulargewicht: 465.7 g/mol
InChI-Schlüssel: QAHYMQVBNAIVOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate is a chemical compound known for its unique structure and properties It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a long aliphatic chain with two triple bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate typically involves the reaction of 10,12-pentacosadiyn-1-ol with pyridine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the esterification process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chain and pyridine ring allow it to interact with cell membranes and proteins, potentially disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of a long aliphatic chain with two triple bonds and a pyridine ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

92449-87-1

Molekularformel

C31H47NO2

Molekulargewicht

465.7 g/mol

IUPAC-Name

pentacosa-10,12-diynyl pyridine-4-carboxylate

InChI

InChI=1S/C31H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29-34-31(33)30-25-27-32-28-26-30/h25-28H,2-12,17-24,29H2,1H3

InChI-Schlüssel

QAHYMQVBNAIVOJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCCOC(=O)C1=CC=NC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.